Pentoxazone

Catalog No.
S645435
CAS No.
110956-75-7
M.F
C17H17ClFNO4
M. Wt
353.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentoxazone

CAS Number

110956-75-7

Product Name

Pentoxazone

IUPAC Name

3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-propan-2-ylidene-1,3-oxazolidine-2,4-dione

Molecular Formula

C17H17ClFNO4

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C17H17ClFNO4/c1-9(2)15-16(21)20(17(22)24-15)13-8-14(11(18)7-12(13)19)23-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3

InChI Key

JZPKLLLUDLHCEL-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C

solubility

6.11e-07 M

Canonical SMILES

CC(=C1C(=O)N(C(=O)O1)C2=CC(=C(C=C2F)Cl)OC3CCCC3)C

Mode of Action Research

Understanding how pentoxazone works at the molecular level is crucial for developing new and improved weed control strategies. Studies have shown that pentoxazone inhibits the production of carotenoids, pigments essential for photosynthesis in plants. This disruption in the photosynthetic process ultimately leads to weed death. Research in this area helps scientists understand the specific mechanisms of pentoxazone's action, which can be used to develop more targeted and effective herbicides with minimal impact on non-target organisms.

Environmental Fate and Behavior Studies

The environmental fate and behavior of pentoxazone are crucial aspects of environmental risk assessment. Research in this area investigates how pentoxazone degrades in different environmental conditions, such as soil and water. This information helps scientists assess the potential environmental impact of pentoxazone use and develop strategies to minimize its persistence in the environment.

Ecological Impact Assessments

The potential ecological impacts of pentoxazone are another area of scientific research. Studies have investigated the effects of pentoxazone on non-target organisms, such as aquatic invertebrates and soil microbial communities [, ]. This research helps assess the potential ecological risks associated with pentoxazone use and allows for the development of informed management practices to mitigate these risks.

Pentoxazone is a herbicide primarily used for controlling weeds in rice cultivation. Its chemical formula is C₁₇H₁₇ClFNO₄, and it is classified as a protoporphyrinogen oxidase inhibitor, which disrupts the photosynthesis process in target plants, leading to their death. This compound exhibits both pre-emergence and post-emergence activity, making it effective against a wide range of weed species. The structure of pentoxazone includes a chlorinated aromatic ring and a cyclopentyloxy group, contributing to its herbicidal properties .

Pentoxazone disrupts plant growth by inhibiting cellulose synthesis in susceptible weeds []. Cellulose is a critical component of plant cell walls, and its inhibition leads to abnormal cell wall development and ultimately weed death []. The specific mechanism by which pentoxazone binds to and inhibits cellulose synthase is not entirely understood but is an active area of research.

  • Acute Toxicity: Pentoxazone exhibits low acute oral and dermal toxicity in rats [].
  • Environmental Impact: While pentoxazone is considered selective for rice plants, it can be toxic to some aquatic organisms []. Proper application techniques are crucial to minimize environmental impact.
, particularly in its synthesis and degradation processes. The primary synthetic route involves the silver-catalyzed incorporation of carbon dioxide into propargylic amides, followed by methylation to yield pentoxazone. This method has shown high yields under mild conditions, utilizing silver acetate as a catalyst .

In terms of degradation, pentoxazone is metabolized by soil microorganisms, leading to various transformation products. Studies have indicated that pentoxazone can be degraded into less toxic compounds through microbial action in soil environments .

As a protoporphyrinogen oxidase inhibitor, pentoxazone disrupts the biosynthesis of chlorophyll in plants, leading to bleaching and eventual plant death. Its effectiveness as a herbicide stems from this mechanism, which is particularly lethal to broadleaf weeds and certain grass species. The compound has demonstrated significant herbicidal activity in both laboratory and field trials .

The synthesis of pentoxazone typically involves the following steps:

  • Silver-Catalyzed Reaction: Propargylic amides are reacted with carbon dioxide under specific conditions (e.g., using silver acetate) to form an intermediate compound.
  • Iodination: The intermediate undergoes iodination to further modify its structure.
  • Methylation: Finally, a methylation step via Negishi coupling yields pentoxazone in high yield.

This multi-step synthesis allows for the efficient production of pentoxazone while maintaining high enantiopurity .

Pentoxazone is primarily used in agriculture as a herbicide for rice fields. Its ability to control both pre-emergent and post-emergent weeds makes it valuable for farmers seeking effective weed management solutions. Additionally, its unique mode of action allows for selective targeting of unwanted vegetation while minimizing damage to crops .

Research on interaction studies involving pentoxazone has focused on its metabolic pathways in soil microorganisms. These studies reveal how various microbial communities can influence the degradation rate of pentoxazone, impacting its efficacy and environmental persistence. Understanding these interactions is crucial for developing sustainable agricultural practices and assessing the environmental impact of herbicides .

Several compounds share structural or functional similarities with pentoxazone. Below is a comparison highlighting their uniqueness:

Compound NameChemical StructureMode of ActionUnique Features
ClomazoneC₁₃H₁₃ClN₂O₂Inhibits photosynthesisSelective for certain weed species
Fluazifop-P-butylC₁₈H₁₈F₃NInhibits lipid synthesisEffective against grass weeds
Quizalofop-P-ethylC₁₈H₁₇ClN₂O₂Inhibits fatty acid synthesisBroad-spectrum activity

Pentoxazone's distinct chlorinated aromatic structure combined with its specific mode of action differentiates it from other herbicides like clomazone and fluazifop-P-butyl, which target different biochemical pathways in plants .

Pentoxazone (3-[4-chloro-5-(cyclopentyloxy)-2-fluorophenyl]-5-(propan-2-ylidene)-1,3-oxazolidine-2,4-dione) represents a complex oxazolidinedione herbicide with the molecular formula C17H17ClFNO4 and molecular weight of 353.77 grams per mole [36] [37]. The compound was initially discovered in 1986 at the Sagami Central Chemical Research Institute and subsequently developed by Kaken Pharmaceutical Company Limited for agricultural applications . Modern synthetic approaches to pentoxazone have evolved significantly from traditional harsh reaction conditions to more sophisticated methodologies employing metal catalysis and environmentally conscious techniques.

Synthetic Pathways for Oxazolidinedione Structure

The synthesis of oxazolidinedione structures, particularly pentoxazone, has been revolutionized through the development of novel carbon dioxide incorporation methodologies [7]. Traditional synthetic routes for oxazolidinedione derivatives historically required strong reactants or harsh reaction conditions, including the use of toxic reagents such as phosgene or carbon monoxide [2]. Contemporary approaches focus on milder conditions that utilize carbon dioxide as a benign carbon source, representing a significant advancement in synthetic methodology.

The fundamental challenge in oxazolidinedione synthesis lies in the formation of the five-membered heterocyclic ring containing both nitrogen and oxygen atoms while maintaining the specific substitution pattern required for biological activity [4]. Modern synthetic strategies have addressed these challenges through the development of metal-catalyzed cyclization reactions that proceed under relatively mild conditions.

Silver-Catalyzed Carbon Dioxide Incorporation Techniques

Silver-catalyzed carbon dioxide incorporation represents the most significant advancement in oxazolidinedione synthesis methodology [7]. The development of this approach has enabled the synthesis of pentoxazone under remarkably mild conditions compared to traditional methods. The optimal reaction conditions involve the use of silver acetate as catalyst (10 mole percent) in dimethyl sulfoxide solvent at 25 degrees Celsius under balloon pressure carbon dioxide atmosphere [2].

The mechanistic pathway for silver-catalyzed carbon dioxide incorporation proceeds through a well-defined sequence of elementary steps [2]. Initially, nucleophilic addition from the nitrogen atom of the propargylic amide substrate to carbon dioxide generates a carbamate anion intermediate. The silver cation activates the alkyne moiety through coordination, while the acetate anion removes the hydrogen atom from the amide functionality to generate acetic acid [7]. Subsequent cyclization onto the silver-activated alkyne occurs to generate a vinyl silver intermediate, which upon protonation from the generated acetic acid yields the desired oxazolidine-2,4-dione product while regenerating the silver acetate catalyst.

Substrate scope investigations have demonstrated broad applicability of this methodology [2]. Substrates bearing electron-donating groups at the para-position of the aromatic ring provide products in yields ranging from 88 to 96 percent. Substrates containing electron-withdrawing groups show similarly high efficiency, with yields between 84 and 97 percent. The methodology accommodates both primary and secondary alkyl substituents, though the formation of six-membered ring products through 6-endo cyclization competes with the desired 5-exo cyclization in certain cases [7].

Large-scale applications have been successfully demonstrated, with substrate loadings of 5.0 millimoles converted to the corresponding oxazolidinedione products in 90 percent yield [2]. The reaction demonstrates excellent stereoretention, as evidenced by the conversion of substrates derived from (S)-phenylalanine with retention of enantiopurity greater than 99.5 percent.

Iodination Reactions in Pentoxazone Synthesis

The direct synthesis of pentoxazone requires the incorporation of an iodinated vinyl moiety, which has been achieved through the combination of silver-catalyzed carbon dioxide incorporation with simultaneous iodination [2]. This one-pot approach represents a significant advancement over traditional multi-step synthetic sequences that require separate iodination and cyclization steps.

The iodination methodology employs N-iodosuccinimide as the electrophilic iodine source in combination with silver carbonate catalyst [7]. The reaction conditions require elevated carbon dioxide pressure (3.0 megapascals) and temperature (40 degrees Celsius) in dimethyl sulfoxide solvent. Under these conditions, the propargylic amide substrate undergoes simultaneous cyclization and iodination to provide the iodovinyloxazolidine-2,4-dione intermediate in 82 percent yield [2].

The mechanistic rationale for this transformation involves the generation of a vinyl silver intermediate through the carbon dioxide incorporation pathway, which is subsequently trapped by the electrophilic iodine species [7]. This approach eliminates the need for separate synthetic steps and provides direct access to the functionalized oxazolidinedione structure required for pentoxazone synthesis.

The final step in pentoxazone synthesis involves methylation of the iodinated intermediate through Negishi coupling methodology [2]. This cross-coupling reaction proceeds with 82 percent efficiency to provide pentoxazone in excellent overall yield from the propargylic amide starting material.

Propargylic Amide Transformation Mechanisms

Propargylic amide substrates serve as versatile precursors for oxazolidinedione synthesis through their ability to undergo cyclization reactions under metal-catalyzed conditions [7]. The transformation mechanisms involve the activation of the alkyne functionality through coordination to transition metal catalysts, facilitating subsequent nucleophilic attack by the amide nitrogen atom.

The preparation of propargylic amide substrates requires the coupling of propargyl chloride derivatives with appropriately substituted anilines [2]. For pentoxazone synthesis, the required aniline component (4-chloro-5-(cyclopentyloxy)-2-fluoroaniline) is prepared from 2-chloro-4-fluorophenol through established synthetic methodology involving cyclopentanol substitution.

Alternative transformation mechanisms have been explored using copper-palladium catalytic systems for multicomponent reactions involving propargylic amides, halohydrocarbons, and carbon dioxide [14]. These approaches enable the formation of functionalized oxazolidine-2,4-diones through oxidative addition of halogenated substrates to palladium(0), followed by sequential carboxylation and trans-oxopalladation of the electron-deficient triple bond. The resulting products possess tetrasubstituted vinyl motifs and demonstrate the versatility of propargylic amide transformation chemistry.

Structure Elucidation and Confirmation Methodologies

Structure elucidation of pentoxazone and related oxazolidinedione compounds relies on comprehensive spectroscopic analysis using multiple complementary techniques [29]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural characterization, providing detailed information about molecular connectivity and stereochemical relationships.

Proton nuclear magnetic resonance spectroscopy of pentoxazone reveals characteristic signals corresponding to the various functional groups present in the molecule [34]. The isopropylidene substituent appears as distinct methyl signals in the aliphatic region, while the aromatic protons of the substituted phenyl ring provide diagnostic patterns indicative of the specific substitution pattern. The cyclopentyl ether moiety contributes characteristic multiplets in the saturated hydrocarbon region of the spectrum.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly for quaternary carbon atoms that lack directly attached protons [30]. The carbonyl carbon atoms of the oxazolidinedione ring system appear in the characteristic downfield region, while the various aromatic and aliphatic carbon atoms provide distinctive chemical shift patterns that confirm the proposed molecular structure.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear multiple quantum coherence experiments, establish connectivity relationships between atoms separated by one or more bonds [30]. These advanced techniques enable unambiguous assignment of all proton and carbon resonances within the molecular structure, providing definitive confirmation of the proposed chemical structure.

Mass spectrometry analysis of pentoxazone provides molecular weight confirmation and fragmentation patterns characteristic of the oxazolidinedione structural class [31]. Electron ionization mass spectrometry reveals that chemical modification at the oxazolidinedione moiety significantly influences fragmentation pathways, with the molecular ion peak appearing at mass-to-charge ratio 354 for the protonated molecule [36].

Stereochemistry and Isomeric Considerations

Pentoxazone contains several stereochemical elements that influence its synthetic preparation and biological activity [21]. The oxazolidinedione ring system can exist in different conformational states, and the isopropylidene substituent introduces geometric isomerism possibilities that must be controlled during synthesis.

The silver-catalyzed synthesis methodology demonstrates excellent stereocontrol, proceeding with retention of stereochemistry when chiral starting materials are employed [2]. This stereochemical fidelity is attributed to the coordinated nature of the cyclization mechanism, which proceeds through well-defined transition states that preserve the original stereochemical relationships.

Computational analysis of stereochemical preferences in related oxazolidinedione systems indicates that specific conformational arrangements are favored based on minimization of steric interactions [15]. Statistical methods including mean absolute error calculations, CP3 probability analysis, and DP4 probability assessments have been employed to confirm structural assignments and stereochemical relationships in complex oxazolidinedione derivatives.

The geometric isomerism associated with the vinyl iodide functionality in synthetic intermediates is controlled through the mechanistic requirements of the silver-catalyzed iodination process [7]. The trans-addition mechanism inherent in the cyclization-iodination sequence ensures selective formation of the required geometric isomer for subsequent cross-coupling reactions.

Scale-up Production Strategies and Challenges

Scale-up production of pentoxazone presents several technical and operational challenges typical of complex pharmaceutical and agrochemical manufacturing [19]. Process optimization and reproducibility represent primary concerns when transitioning from laboratory-scale synthesis to large-scale manufacturing operations.

The silver-catalyzed synthesis methodology has demonstrated successful scale-up capability, with reactions performed on 5.0 millimole scale providing comparable yields to smaller laboratory preparations [2]. However, further scale-up to commercial production levels requires consideration of mixing efficiency, heat transfer, and mass transfer phenomena that can significantly impact product quality and yield at larger scales.

Equipment design considerations for scale-up include the need for effective carbon dioxide delivery systems capable of maintaining appropriate pressure and concentration throughout large reaction vessels [22]. The heterogeneous nature of the silver catalyst system requires careful attention to mixing and mass transfer to ensure consistent catalyst distribution and activity.

Cost control represents a significant challenge in scale-up operations, particularly given the requirement for silver-based catalysts and specialized reaction conditions [19]. Process analytical technology implementation enables real-time monitoring of critical parameters, facilitating early detection of deviations that could compromise product quality or yield.

Regulatory compliance considerations for large-scale production include adherence to Good Manufacturing Practices throughout the scale-up process [19]. Quality by Design frameworks provide systematic approaches to process development that emphasize understanding of fundamental process variables and their impact on product characteristics.

Green Chemistry Approaches to Pentoxazone Synthesis

Green chemistry principles have driven the development of more sustainable synthetic approaches to pentoxazone and related oxazolidinedione compounds [23]. The utilization of carbon dioxide as a renewable carbon source represents a significant advancement in environmental sustainability compared to traditional synthetic methods that rely on toxic reagents.

The silver-catalyzed synthesis methodology embodies several green chemistry principles, including atom economy maximization through the direct incorporation of all reactant atoms into the final product [24]. The elimination of stoichiometric bases and harsh reaction conditions reduces waste generation and energy consumption compared to traditional synthetic approaches.

Solvent selection represents another important aspect of green chemistry implementation in pentoxazone synthesis [23]. While dimethyl sulfoxide remains the optimal solvent for the silver-catalyzed methodology, ongoing research has explored alternative green solvents including ionic liquids and aqueous micellar systems for related transformations.

The development of recyclable catalytic systems represents an active area of research for improving the environmental profile of pentoxazone synthesis [27]. Copper-bromide ionic liquid catalytic systems have demonstrated excellent recyclability and reduced metal loading requirements, achieving turnover numbers exceeding 2960 in related oxazolidinedione syntheses.

Waste minimization strategies focus on developing one-pot synthetic sequences that eliminate intermediate purification steps and reduce overall process mass intensity [24]. The combined cyclization-iodination methodology for pentoxazone synthesis exemplifies this approach by eliminating separate synthetic steps and associated waste generation.

Life cycle assessment considerations for green chemistry approaches include evaluation of energy consumption, waste generation, and environmental impact throughout the entire synthetic process [26]. Comparative studies indicate that modern silver-catalyzed methodologies provide substantial improvements in process mass intensity compared to traditional synthetic routes, with reductions from 287 kilograms input per kilogram product to 111 kilograms input per kilogram product representing significant environmental benefits.

Pentoxazone functions as a potent inhibitor of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway [1] [2]. The enzyme, classified as EC 1.3.3.4, catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, representing the final common step in both chlorophyll and heme biosynthesis [1] [2] [3]. This enzymatic reaction involves the removal of six electrons from the substrate, utilizing molecular oxygen as the electron acceptor and producing hydrogen peroxide as a byproduct [2] [4].

The inhibition mechanism of pentoxazone involves competitive binding to the PPO active site, directly competing with the natural substrate protoporphyrinogen IX [1] [5]. The herbicide demonstrates high binding affinity for the enzyme, with inhibition occurring in the nanomolar range [5]. Crystal structure analysis reveals that PPO adopts a dimeric configuration, with each monomer containing three distinct domains: an FAD-binding domain, a substrate-binding domain, and a membrane-binding domain [4] [6]. The active site is positioned at the interface between the FAD-binding and substrate-binding domains, creating a narrow cavity that accommodates the planar tetrapyrrole substrate [4] [6].

The structural characteristics of the PPO active site contribute significantly to pentoxazone's inhibitory potency. Key amino acid residues including Arg98, Phe392, Leu356, Leu372, and Asn67 are highly conserved across eukaryotic PPO enzymes and play crucial roles in substrate recognition and binding [4] [6]. The arginine residue at position 98 provides electrostatic stabilization for the propionate groups of the substrate, while phenylalanine and leucine residues create hydrophobic interactions that stabilize the enzyme-substrate complex [4] [6]. The narrow geometry of the active site restricts substrate rotation, ensuring a specific binding orientation that positions the substrate optimally for the oxidation reaction [4] [6].

Inhibition ParameterPentoxazone Characteristics
Inhibition TypeCompetitive
Binding AffinityNanomolar range
Target SpecificityHigh selectivity for PPO
Binding SiteActive site cavity
Conformational ChangeMinimal upon binding

Photosynthetic Pathway Disruption

The inhibition of PPO by pentoxazone triggers a cascade of disruptions in photosynthetic processes, primarily through the accumulation of protoporphyrin IX, a photodynamically active intermediate [1] [2] [7]. Under normal conditions, protoporphyrin IX is rapidly converted to chlorophyll within the chloroplast, preventing its accumulation to toxic levels [7]. However, when PPO is inhibited, protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized by cytoplasmic peroxidases to form protoporphyrin IX [1] [7].

The accumulation of protoporphyrin IX in the cytoplasm creates a photodynamic environment that generates singlet oxygen and other reactive oxygen species upon exposure to light [1] [7]. This process occurs through the excitation of protoporphyrin IX by photons, leading to energy transfer to molecular oxygen and the formation of highly reactive singlet oxygen species [7]. The generation of singlet oxygen initiates a cascade of oxidative reactions that target membrane lipids, proteins, and other cellular components [7].

Photosystem II, the primary target of photosynthetic electron transport, becomes severely compromised following pentoxazone treatment [8] [9]. The herbicide's effects on photosystem II are both direct and indirect, involving damage to the reaction center complex and disruption of the light-harvesting antenna systems [8] [9]. The accumulation of reactive oxygen species leads to degradation of the D1 protein, a key component of the photosystem II reaction center, resulting in impaired electron transport and reduced photochemical efficiency [8] [9].

The disruption of photosynthetic electron transport extends beyond photosystem II to affect the entire photosynthetic apparatus [8] [9]. Chlorophyll degradation occurs as a secondary effect of the oxidative stress induced by protoporphyrin IX accumulation [8] [9]. The breakdown of chlorophyll molecules further compromises the plant's ability to harvest light energy effectively, creating a positive feedback loop that accelerates the herbicidal action [8] [9].

Carotenoid Biosynthesis Interference

Pentoxazone's impact on carotenoid biosynthesis represents a critical component of its herbicidal mechanism, as carotenoids serve essential photoprotective functions in plant cells [11] [12]. The herbicide disrupts carotenoid production through multiple pathways, including direct effects on the biosynthetic machinery and indirect effects resulting from oxidative stress and cellular dysfunction [11] [12]. Carotenoids function as accessory pigments in photosynthesis and provide crucial protection against photo-oxidative damage by quenching singlet oxygen and other reactive oxygen species [11] [12].

The inhibition of protoporphyrinogen oxidase by pentoxazone creates a metabolic imbalance that affects the methylerythritol phosphate (MEP) pathway, the primary route for carotenoid precursor synthesis in chloroplasts [12]. The MEP pathway supplies the isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are essential for carotenoid biosynthesis [12]. Disruption of this pathway leads to reduced availability of these precursors, ultimately limiting carotenoid production [12].

Phytoene synthase, the first committed enzyme in carotenoid biosynthesis, becomes particularly vulnerable to the oxidative stress conditions created by pentoxazone treatment [11] [12] [13]. This enzyme catalyzes the condensation of two geranylgeranyl diphosphate molecules to form phytoene, the first C40 carotenoid in the biosynthetic pathway [11] [12] [13]. The expression of phytoene synthase is normally regulated by light through the phytochrome-PIF1 signaling pathway, but the oxidative stress induced by pentoxazone disrupts this regulatory mechanism [11] [13].

The downstream effects of reduced carotenoid biosynthesis create a vulnerability to photo-oxidative damage that compounds the herbicidal action of pentoxazone [11] [12]. Carotenoids, particularly lutein and zeaxanthin, play crucial roles in the xanthophyll cycle, which provides photoprotection by dissipating excess light energy as heat [11] [12]. The depletion of these protective pigments leaves the photosynthetic apparatus highly susceptible to damage from the reactive oxygen species generated by protoporphyrin IX accumulation [11] [12].

Carotenoid FunctionImpact of Pentoxazone
PhotoprotectionSeverely compromised
Singlet oxygen quenchingReduced capacity
Membrane stabilizationDecreased effectiveness
Light harvestingImpaired efficiency
Xanthophyll cycleDisrupted operation

Cellular Response to Pentoxazone Exposure

The cellular response to pentoxazone exposure follows a well-characterized temporal sequence, beginning with immediate molecular effects and progressing through early cellular changes to terminal events [8] [14] [15]. The initial response occurs within minutes of exposure, as the herbicide rapidly binds to protoporphyrinogen oxidase and blocks the conversion of protoporphyrinogen IX to protoporphyrin IX [1] [5]. This primary molecular event triggers a cascade of cellular responses that ultimately lead to programmed cell death [8] [14] [15].

The early cellular changes, occurring within 1-2 hours of exposure, are characterized by the generation of singlet oxygen and the initiation of lipid peroxidation [1] [7] [14]. The accumulated protoporphyrin IX acts as a photosensitizer, generating singlet oxygen upon light activation [1] [7]. This highly reactive species targets polyunsaturated fatty acids in cellular membranes, initiating lipid peroxidation chain reactions that compromise membrane integrity [1] [7]. The destabilization of membrane structures affects cellular compartmentalization and disrupts normal physiological processes [1] [7].

Intermediate responses, developing over 2-6 hours, involve the activation of reactive oxygen species cascades and the depletion of antioxidant defense systems [8] [14] [15]. The cellular antioxidant machinery, including glutathione and ascorbate systems, becomes overwhelmed by the continuous generation of reactive oxygen species [8] [14]. This oxidative stress leads to widespread damage to cellular components, including proteins, nucleic acids, and membrane lipids [8] [14]. The photosynthetic apparatus suffers particular damage, with photosystem II reaction centers being especially vulnerable to oxidative degradation [8] [9].

Late-stage effects, manifesting 6-12 hours after exposure, encompass organellar dysfunction and cellular energy depletion [14] [15]. Chloroplast function becomes severely compromised as thylakoid membranes undergo degradation and the photosynthetic electron transport chain is disrupted [8] [9]. Mitochondrial impairment follows, with the electron transport chain suffering oxidative damage and oxidative phosphorylation becoming inefficient [14] [15]. The resulting cellular adenosine triphosphate depletion compromises essential cellular processes and accelerates the progression toward cell death [14] [15].

Terminal events, occurring 12-48 hours after exposure, involve the complete loss of membrane integrity and the activation of programmed cell death pathways [14] [15]. The breakdown of phospholipid bilayers results in the loss of cellular compartmentalization and the disruption of ion gradients [14] [15]. Caspase-like protease activation occurs, leading to the systematic degradation of cellular components [14] [15]. The final outcome is complete cell necrosis, with the collapse of all cellular structures and the cessation of metabolic activity [14] [15].

Time FrameCellular ResponseMolecular Mechanism
MinutesPPO inhibitionCompetitive binding
1-2 hoursSinglet oxygen generationLight-activated porphyrin
2-6 hoursROS cascadeOxidative stress amplification
6-12 hoursOrganellar dysfunctionMembrane degradation
12-48 hoursCell deathProgrammed cell death activation

Molecular Docking Studies and Binding Site Analysis

Molecular docking studies have provided detailed insights into the binding interactions between pentoxazone and protoporphyrinogen oxidase, revealing the structural basis for the herbicide's high specificity and potency [16] [17] [18]. The binding site analysis demonstrates that pentoxazone occupies the same cavity as the natural substrate protoporphyrinogen IX, confirming the competitive nature of the inhibition [19] [4] [6]. The active site cavity, located at the interface between the FAD-binding and substrate-binding domains, provides an optimal environment for specific molecular recognition [19] [4] [6].

The crystal structure of protoporphyrinogen oxidase reveals a narrow, flat cavity beneath the FAD cofactor that accommodates planar tetrapyrrole substrates [4] [6]. This cavity is formed by conserved amino acid residues including Arg98, Phe392, Leu356, Leu372, and Asn67, which create a precise three-dimensional environment for substrate binding [4] [6]. The geometry of the active site restricts substrate rotation, ensuring a single binding orientation that positions the substrate optimally for the oxidation reaction [4] [6].

Molecular docking analysis indicates that pentoxazone forms multiple types of interactions with the protoporphyrinogen oxidase active site [16] [17] [18]. Hydrophobic interactions play a crucial role, with the herbicide's aromatic rings forming stacking interactions with Phe392 and fitting into the hydrophobic pocket created by Leu356 and Leu372 [4] [6]. Electrostatic interactions contribute to binding specificity, with Arg98 providing a positively charged environment that can interact with electronegative regions of the inhibitor molecule [4] [6]. Hydrogen bonding interactions further stabilize the enzyme-inhibitor complex, with multiple potential hydrogen bond donors and acceptors participating in the binding interface [16] [17] [18].

The FAD cofactor positioning is critical for the binding and inhibition mechanism [4] [6]. The flavin adenine dinucleotide is positioned with its N5 atom oriented toward the substrate binding site, facilitating electron transfer during the normal catalytic cycle [4] [6]. When pentoxazone binds to the active site, it prevents access of the natural substrate to the FAD cofactor, effectively blocking the oxidation reaction [4] [6]. The binding affinity of pentoxazone for the enzyme is high, with dissociation constants in the nanomolar range, reflecting the optimal fit between the herbicide structure and the active site geometry [5] [20].

The membrane association of protoporphyrinogen oxidase adds another layer of complexity to the binding site analysis [4] [6]. The enzyme's membrane-binding domain contains α-helical structures that anchor the protein to the inner mitochondrial membrane or chloroplast envelope [4] [6]. A U-shaped channel connects the active site to the membrane interface, providing a pathway for product exit and potentially influencing inhibitor binding dynamics [4] [6]. This membrane association may affect the accessibility of the active site to inhibitors and could influence the selectivity of different protoporphyrinogen oxidase inhibitors [4] [6].

Comparative molecular docking studies have revealed structure-activity relationships that explain the specificity of pentoxazone for protoporphyrinogen oxidase versus other enzymes [16] [17] [18]. The unique structural features of the PPO active site, including the specific arrangement of hydrophobic and polar residues, create a binding environment that is distinct from other FAD-dependent enzymes [16] [17] [18]. This selectivity is crucial for the herbicidal activity of pentoxazone, as it minimizes off-target effects and ensures that the primary mode of action is through protoporphyrinogen oxidase inhibition [16] [17] [18].

Binding FeatureMolecular CharacteristicsFunctional Significance
Active site locationInterface between FAD and substrate domainsOptimal catalytic positioning
Substrate cavityNarrow flat cavity beneath FADAccommodates planar substrates
Key residuesArg98, Phe392, Leu356, Leu372, Asn67Critical for recognition
Binding affinityNanomolar rangeHigh inhibitor potency
Structural flexibilityLimited conformational changeMaintains specificity

XLogP3

4.7

Melting Point

104.0 °C

UNII

8LW0PP7NLI

Other CAS

110956-75-7

Wikipedia

Pentoxazone

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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